Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate” could involve the use of 3-Fluoro-5-(trifluoromethyl)benzoic acid . This benzoic acid derivative can be easily attached to molecule scaffolds through amination reactions. The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis
The molecular structure of a similar compound, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, has been analyzed . It has a molecular weight of 194.1263 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The trifluoromethyl (TFM, -CF3) group-containing compounds have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .Scientific Research Applications
Synthesis of Peracylated Fluorodeoxy Pentofuranosides : This research involves the synthesis of fluorinated sugars, which are significant in the study of biological systems and the development of pharmaceuticals. The process described involves the oxidation of methyl 5-O-benzyl-3(2)-deoxy-3(2)-fluoro- α- d - pentofuranosides, leading to the formation of 2- or 3-keto derivatives. This synthesis is relevant in the context of Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate due to the involvement of fluorinated compounds (Mikhailopulo et al., 1995).
Biological Properties of Fluorinated Pentofuranosides : In another study, the synthesis of 2-amino-3-fluoro-2,3-dideoxy-D-pentofuranosides and their biological properties were investigated. Although these compounds did not exhibit antiviral activity, such research highlights the interest in fluorine chemistry for potential therapeutic applications, which aligns with the chemical nature of this compound (Mikhailopulo et al., 1991).
Fluorocarbohydrates Research : The study of fluorocarbohydrates, including the synthesis of deoxyfluoronucleosides, is a significant area of research. This is relevant to this compound due to the common theme of incorporating fluorine into organic molecules, potentially for biological applications (Wright & Taylor, 1968).
Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors : This research focuses on the structures of certain trifluoromethyl-substituted compounds, which are studied for their potential as inhibitors. The relevance to this compound lies in the exploration of trifluoromethyl groups in drug design (Li et al., 2005).
Synthesis of Fluoro-D-mannose : The study details the synthesis of 2-deoxy-2-fluoro-D-mannose, a compound relevant in medical imaging and diagnostics. This is pertinent to this compound due to the shared focus on fluorinated molecules for biomedical applications (Haradahira et al., 1984).
Mechanism of Action
While the specific mechanism of action for “Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate” is not mentioned in the search results, a related compound, 3-Fluoro-5-(trifluoromethyl)benzoic acid, has been used as a fusion inhibitor of influenza A virus . It exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c1-22-14(21)10-2-3-20-13(7-10)6-9-4-11(15(17,18)19)8-12(16)5-9/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEKOELZRBVCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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